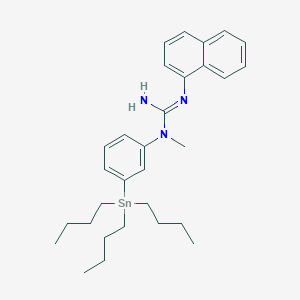
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is an organotin compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a guanidine group, and a tributylstannyl group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-naphthylamine with 3-tributylstannylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using chromatographic techniques to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, organometallic compounds, and other nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the guanidine group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for other organotin compounds.
作用機序
The mechanism of action of 1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
類似化合物との比較
Similar Compounds
- 1-Methyl-2-naphthalen-1-yl-1-(3-trimethylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triphenylsilylphenyl)guanidine
- 1-Methyl-2-naphthalen-1-yl-1-(3-triethylsilylphenyl)guanidine
Uniqueness
1-Methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and makes it suitable for various applications in organic synthesis and catalysis.
特性
分子式 |
C30H43N3Sn |
|---|---|
分子量 |
564.4 g/mol |
IUPAC名 |
1-methyl-2-naphthalen-1-yl-1-(3-tributylstannylphenyl)guanidine |
InChI |
InChI=1S/C18H16N3.3C4H9.Sn/c1-21(15-10-3-2-4-11-15)18(19)20-17-13-7-9-14-8-5-6-12-16(14)17;3*1-3-4-2;/h2-3,5-13H,1H3,(H2,19,20);3*1,3-4H2,2H3; |
InChIキー |
IHWPWPMBCXPWQY-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


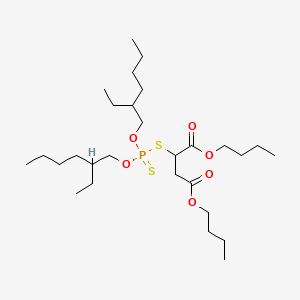
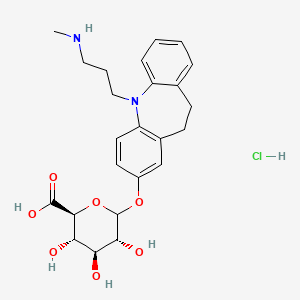
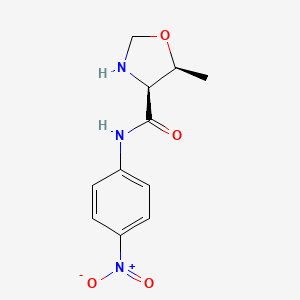




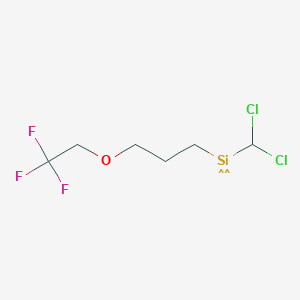
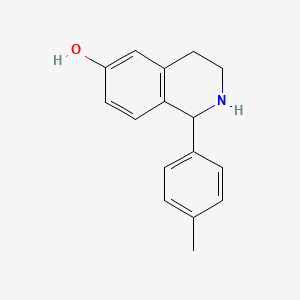
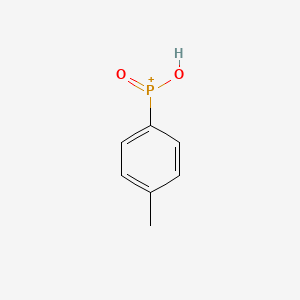
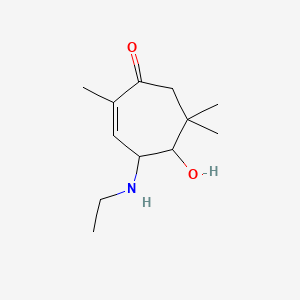
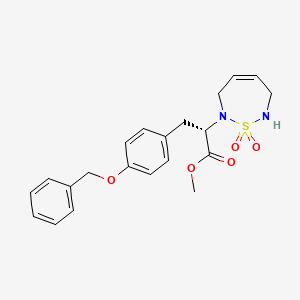
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)
